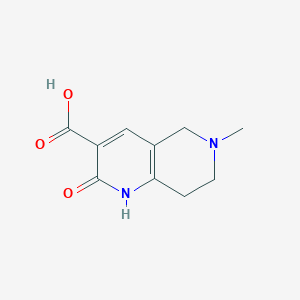

6-Methyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid

Description

Properties

Molecular Formula |

C10H12N2O3 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

6-methyl-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid |

InChI |

InChI=1S/C10H12N2O3/c1-12-3-2-8-6(5-12)4-7(10(14)15)9(13)11-8/h4H,2-3,5H2,1H3,(H,11,13)(H,14,15) |

InChI Key |

OSENVICBDRPGEK-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=C(C1)C=C(C(=O)N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclization of Substituted Pyridine Derivatives

One classical approach involves cyclocondensation reactions starting from 2-substituted pyridines bearing appropriate side chains. For example, 2-(carboxyvinyl)-3-pyridinamine derivatives can be cyclized under basic or thermal conditions to form the naphthyridine ring system with keto and carboxyl functions at the desired positions. This method is supported by the synthesis of related 1,5-naphthyridines and can be adapted for 1,6-naphthyridines by appropriate substitution patterns.

Smiles Rearrangement and Amino Alcohol Addition

Recent research demonstrates the use of Smiles rearrangement on 1-amino-3-chloro-2,7-naphthyridines to yield 1-amino-3-oxo-2,7-naphthyridines, which are closely related structural analogs. These intermediates can undergo nucleophilic addition with amino alcohols (e.g., 2-aminoethanol) to form amine derivatives that can be further manipulated to obtain hydroxy or keto groups at specific sites.

Though the cited examples focus on 2,7-naphthyridines, the synthetic logic and rearrangement strategies are applicable to 1,6-naphthyridines, including the hexahydro derivatives, by modifying reaction conditions and substituents.

Partial Reduction of Aromatic Naphthyridines

The hexahydro (partially saturated) ring system is often obtained by catalytic hydrogenation or chemical reduction of aromatic naphthyridines. This step is usually performed after the formation of the naphthyridine ring with the desired substituents. For instance, 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile derivatives have been reported, which can be hydrolyzed to the corresponding carboxylic acids.

Thermal Cyclization of Vinyl Amino Pyridines

Thermal cyclization of vinyl amino pyridines bearing ester or nitrile groups is a well-established method to form the naphthyridine ring. For example, 3-[(2,2-diethoxycarbonylvinyl)amino]-5,6-dimethylpyridine undergoes regioselective thermal cyclization to yield ethyl 6,7-dimethyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate, which is structurally related and can be adapted for 1,6-naphthyridine systems.

Comparative Data Table of Preparation Methods

Research Discoveries and Notes

- The Smiles rearrangement is a powerful synthetic tool for modifying naphthyridine frameworks, enabling the introduction of oxo groups at position 3, which is crucial for the target compound.

- Partial hydrogenation is a common method to obtain the hexahydro form of naphthyridines, allowing selective saturation of the ring without disturbing other functional groups.

- Thermal cyclization methods provide high yields and regioselectivity, making them suitable for synthesizing substituted naphthyridines with carboxylate or nitrile groups convertible to carboxylic acids.

- The choice of starting materials and reaction conditions must be carefully optimized to achieve the desired substitution pattern and oxidation state, especially for sensitive groups like carboxylic acids and keto functionalities.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atoms or the carboxylic acid group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various functionalized naphthyridine derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

6-Methyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Core Saturation and Substituent Positioning

Functional Group Variations

Reactivity Trends

- Decarboxylation : The carboxylic acid group in 1,6-naphthyridines undergoes decarboxylation at elevated temperatures (e.g., 250–370°C), yielding simpler ketone derivatives .

- S-Alkylation : Thioxo analogs (e.g., 2-thioxo-1,6-naphthyridines) react with alkyl halides to form thioethers, altering electronic properties .

Challenges and Limitations

- Stability : Carboxylic acid derivatives are prone to decarboxylation, limiting high-temperature applications .

- Synthetic Complexity : Multi-step synthesis of hexahydro derivatives requires precise control to avoid side reactions .

- Discontinuation Issues: Analogous compounds (e.g., hexahydroquinoline-3-carboxylic acid) face discontinuation due to synthesis challenges .

Biological Activity

6-Methyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid (commonly referred to as 6-Methyl-naphthyridine) is a compound belonging to the naphthyridine class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The following sections summarize the biological activity of this compound based on existing research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 208.21 g/mol. The structure includes a bicyclic system featuring a naphthalene-like configuration fused with a pyridine ring. This unique structure contributes to its biological reactivity and interactions with various biological targets.

Biological Activities

Research indicates that 6-Methyl-naphthyridine exhibits several biological activities:

- Antimicrobial Activity : Compounds in the naphthyridine class have shown potential antimicrobial properties. Preliminary studies suggest that 6-Methyl-naphthyridine may inhibit bacterial growth through interference with bacterial enzyme systems .

- Antioxidant Properties : The presence of functional groups such as carboxylic acids and ketones lends this compound antioxidant capabilities, which could be beneficial in mitigating oxidative stress in cells.

- Enzyme Inhibition : Interaction studies have indicated that 6-Methyl-naphthyridine may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, its potential binding affinity with acetylcholinesterase suggests a possible role in neuropharmacology.

- Anti-inflammatory Effects : Some studies have pointed towards anti-inflammatory properties linked to compounds within the naphthyridine family. This could provide therapeutic avenues for conditions characterized by inflammation.

Case Studies and Research Findings

A number of studies have explored the biological activity of 6-Methyl-naphthyridine:

Study on Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various naphthyridine derivatives, 6-Methyl-naphthyridine was found to exhibit significant inhibition against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be relatively low compared to other tested compounds.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 6-Methyl-naphthyridine | 32 | Staphylococcus aureus |

| Other Naphthyridines | Varies | Various |

Enzyme Interaction Studies

Research involving enzyme kinetics showed that 6-Methyl-naphthyridine could inhibit acetylcholinesterase activity effectively. The IC50 value was reported at approximately 25 µM, indicating moderate potency compared to established inhibitors.

Synthesis and Modification

The synthesis of 6-Methyl-naphthyridine can be achieved through various chemical pathways. Notably, methods involving cyclization reactions of appropriate precursors have been documented. Modifications of the carboxylic acid group can lead to derivatives with enhanced biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.